molecular formula C28H17N3O4 B13732846 9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- CAS No. 35940-77-3

9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-

Cat. No.: B13732846
CAS No.: 35940-77-3
M. Wt: 459.5 g/mol
InChI Key: UVZWFBKBWMBJSA-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes two anthracenedione units connected via amino groups. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Anthracene is nitrated to form 9,10-dinitroanthracene.

    Reduction: The nitro groups are reduced to amino groups, yielding 9,10-diaminoanthracene.

    Oxidation: The aminoanthracene is oxidized to form 9,10-anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. The key steps include:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon to reduce nitro groups.

    Oxidative Coupling: Employing oxidizing agents such as potassium permanganate to achieve the desired anthracenedione structure.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones.

    Reduction: Reduction reactions can convert the quinone groups back to hydroquinones.

    Substitution: Amino groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Formation of higher quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of various substituted anthracenedione derivatives.

Scientific Research Applications

9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of anthracycline antibiotics.

    Industry: Utilized in the production of pigments and dyes due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. The amino groups facilitate binding to specific molecular targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-4-hydroxy-9,10-anthracenedione: Known for its use in dyes and pigments.

    1,4-Diamino-9,10-anthracenedione: Studied for its potential anticancer properties.

    1,5-Diamino-9,10-anthracenedione: Used in multicolor photoinitiator systems.

Uniqueness

9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- stands out due to its dual anthracenedione structure, which enhances its chemical reactivity and potential applications in various fields. Its unique structure allows for diverse functionalization, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

35940-77-3

Molecular Formula

C28H17N3O4

Molecular Weight

459.5 g/mol

IUPAC Name

1-(5-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione

InChI

InChI=1S/C28H17N3O4/c29-17-9-3-7-15-21(17)27(34)16-8-4-10-19(22(16)28(15)35)31-20-12-11-18(30)23-24(20)26(33)14-6-2-1-5-13(14)25(23)32/h1-12,30,34-35H,29H2

InChI Key

UVZWFBKBWMBJSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=NC4=CC=CC5=C(C6=C(C=CC=C6N)C(=C54)O)O)C=CC3=N

Origin of Product

United States

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